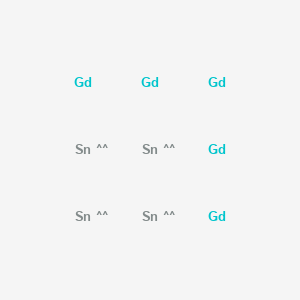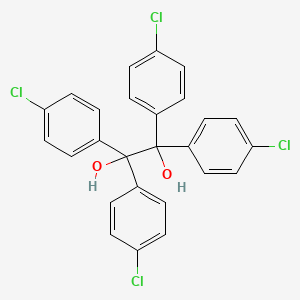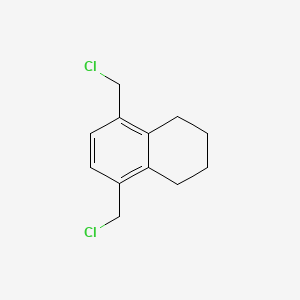
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14Cl2 It is a derivative of tetrahydronaphthalene, featuring two chloromethyl groups at the 5 and 8 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
化学反应分析
Types of Reactions: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
科学研究应用
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In organic synthesis, the chloromethyl groups act as reactive sites for further chemical modifications. In biological systems, if explored, the compound may interact with cellular components through its reactive chloromethyl groups, potentially leading to covalent modifications of biomolecules.
相似化合物的比较
1,4-Bis(chloromethyl)benzene: Similar in having chloromethyl groups but differs in the aromatic ring structure.
1,2,3,4-Tetrahydronaphthalene: Lacks the chloromethyl groups, making it less reactive.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two reactive chloromethyl groups, which provide versatile sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
6606-69-5 |
|---|---|
分子式 |
C12H14Cl2 |
分子量 |
229.14 g/mol |
IUPAC 名称 |
5,8-bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h5-6H,1-4,7-8H2 |
InChI 键 |
LSYZGCVIQMCIHW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C=CC(=C2C1)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


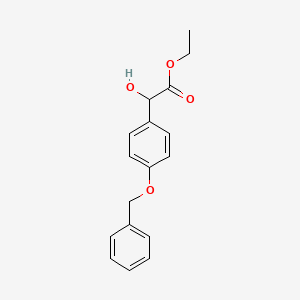
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
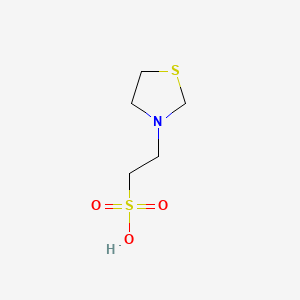
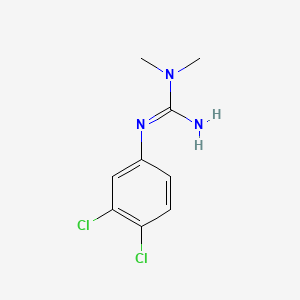
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)
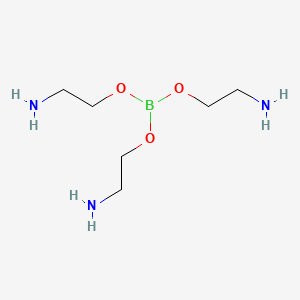
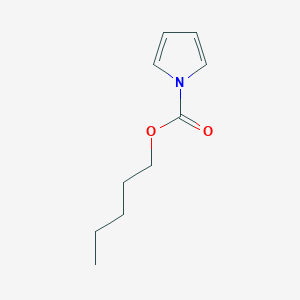
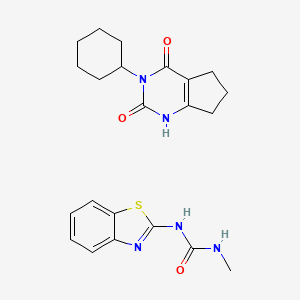
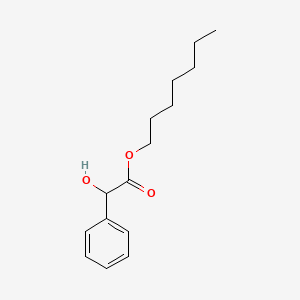
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)

